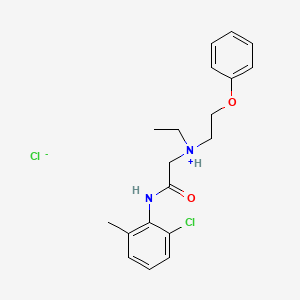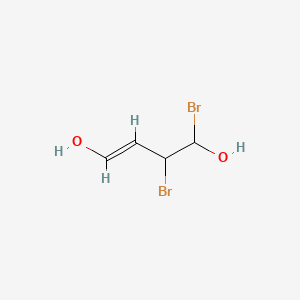![molecular formula C14H14N4S2 B15344176 1,1'-Dithiobis[n-phenylformamidine] CAS No. 37847-87-3](/img/structure/B15344176.png)
1,1'-Dithiobis[n-phenylformamidine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Dithiobis[n-phenylformamidine] is a chemical compound with the molecular formula C14H14N4S2 and a molecular weight of 302.42 g/mol . It is also known by other names such as dithiobis(N1-phenylmethanimidamide) and thioperoxydicarbonimidic diamide . This compound is characterized by the presence of two phenylformamidine groups linked by a disulfide bond.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Dithiobis[n-phenylformamidine] typically involves the reaction of phenylformamidine with sulfur or sulfur-containing reagents under controlled conditions . One common method is the oxidative coupling of phenylformamidine in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for 1,1’-Dithiobis[n-phenylformamidine] are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Dithiobis[n-phenylformamidine] undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The phenylformamidine groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted phenylformamidine derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-Dithiobis[n-phenylformamidine] has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in the study of disulfide bond formation and reduction in proteins.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1’-Dithiobis[n-phenylformamidine] involves the formation and cleavage of disulfide bonds. The disulfide bond can undergo redox reactions, which are crucial in various biological processes, including protein folding and stabilization. The compound can interact with thiol-containing molecules, leading to the formation of mixed disulfides or the reduction of disulfide bonds in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Dithiobis[piperidine]: This compound has a similar disulfide linkage but with piperidine groups instead of phenylformamidine.
Dithiobis[ethylamine]: Another compound with a disulfide bond but with ethylamine groups.
Uniqueness
1,1’-Dithiobis[n-phenylformamidine] is unique due to its phenylformamidine groups, which provide distinct chemical properties and reactivity compared to other disulfide-containing compounds. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
37847-87-3 |
|---|---|
Molekularformel |
C14H14N4S2 |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
(N'-phenylcarbamimidoyl)sulfanyl N'-phenylcarbamimidothioate |
InChI |
InChI=1S/C14H14N4S2/c15-13(17-11-7-3-1-4-8-11)19-20-14(16)18-12-9-5-2-6-10-12/h1-10H,(H2,15,17)(H2,16,18) |
InChI-Schlüssel |
CZKMHYBROYUFDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=C(N)SSC(=NC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1R,2S)-1-(4-aminobenzoyl)oxy-1,2,3,4-tetrahydronaphthalen-2-yl]-dimethylazanium chloride](/img/structure/B15344094.png)
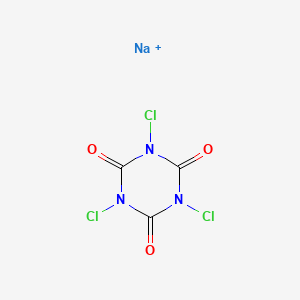

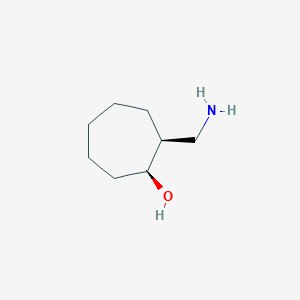
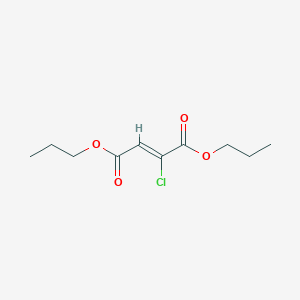
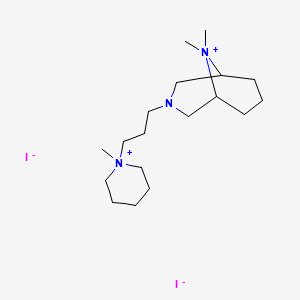
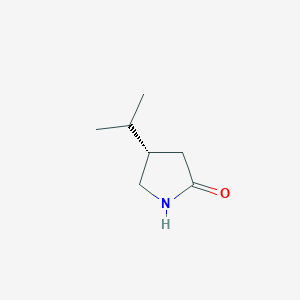
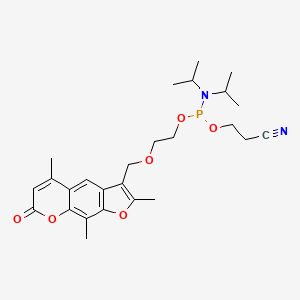
![Naphtho[2,3-d]thiazolium, 2-methyl-3-(3-sulfobutyl)-, inner salt](/img/structure/B15344162.png)
![[4-Bromo-3-(4-chlorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B15344168.png)

